molecular formula C19H19NO4S3 B2826826 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2097932-91-5

3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide

Cat. No.: B2826826
CAS No.: 2097932-91-5
M. Wt: 421.54
InChI Key: DHACBUZSKLFIIR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide is a synthetic organic compound with a molecular formula of C19H19NO4S3 and a molecular weight of 421.6 g/mol . This reagent features a hybrid structure incorporating benzenesulfonyl, propanamide, and bithiophene subunits, making it a compound of interest in several early-stage research areas. Its structure shares key pharmacophores with molecules investigated for targeting the central nervous system and in oncology. While direct studies on this specific molecule are limited, its structural components are associated with significant bioactivities. The bithiophene core is a recognized scaffold in the development of molecular probes for neurodegenerative diseases. For instance, novel (E)-5-styryl-2,2'-bithiophene derivatives have been reported as high-affinity ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease pathology, suggesting the research value of the bithiophene unit in neuroscience . Furthermore, the benzenesulfonamide group is a privileged structure in medicinal chemistry, often associated with enzyme inhibition. Recent research has identified benzenesulfonamide analogs as promising inhibitors of receptor tyrosine kinases (RTKs), such as Tropomyosin receptor kinase A (TrkA), which is a potential target in cancers like glioblastoma . The presence of these motifs positions 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide as a versatile building block or a candidate for hit-to-lead optimization in drug discovery campaigns. Researchers may explore its potential as a chemical tool for studying protein-protein interactions, kinase signaling pathways, or its physicochemical properties in material science applications. This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S3/c21-15(16-8-9-18(26-16)17-7-4-11-25-17)13-20-19(22)10-12-27(23,24)14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHACBUZSKLFIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, identified by its CAS number 2034596-94-4, is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H19NO3S
  • Molecular Weight : 405.6 g/mol
  • Functional Groups : The presence of a benzenesulfonyl group and a bithiophene moiety contributes to its unique properties and biological activities.

Biological Activity Overview

Research indicates that compounds containing bithiophene and sulfonamide groups exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide has been investigated in several studies:

Antimicrobial Activity

Research has shown that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds typically inhibit bacterial protein synthesis and disrupt cell wall formation, leading to bactericidal effects.
  • Case Study : A study demonstrated that similar sulfonamide compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Anticancer Potential

The compound's structure suggests potential interactions with cancer-related pathways:

  • Targeting Apoptosis : Compounds with similar structures have been shown to target anti-apoptotic proteins like Mcl-1, which is overexpressed in various cancers. Inhibition of such proteins can promote apoptosis in cancer cells .
  • Research Findings : In vitro studies indicated that related bithiophene derivatives inhibited cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

Detailed Research Findings

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialStaphylococcus aureus, MRSAMIC 15.625–125 μM
Enterococcus faecalisBactericidal activity
AnticancerVarious cancer cell linesInduction of apoptosis
Mcl-1 overexpressing cellsInhibition of cell proliferation

The proposed mechanisms by which 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide exerts its biological effects include:

  • Protein Synthesis Inhibition : Similar compounds have demonstrated the ability to inhibit ribosomal function in bacteria.
  • Apoptosis Induction : By targeting specific proteins involved in cell survival, the compound may promote programmed cell death in cancer cells.
  • Biofilm Disruption : Some studies suggest that sulfonamide derivatives can disrupt biofilm formation in bacteria, enhancing their antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Solubility and Stability : The target’s benzenesulfonyl group may improve stability over 5a–5d ’s aliphatic acyl chains, which have lower melting points (142–182°C) . The hydroxyethyl group could enhance aqueous solubility relative to P22 ’s hydrophobic thioether .
  • Electronic Properties : The bithiophene unit in the target enables extended conjugation, similar to D1-A (), which is used in low-bandgap materials . This contrasts with 5a–5d , which lack conjugated systems, and P22 , which relies on fluorinated aromatics for electronic effects .
  • Bioactivity Potential: The tetrazole in ’s compound acts as a carboxylic acid bioisostere, improving metabolic stability . The target’s hydroxyethyl group may mimic this via H-bonding, while its benzenesulfonyl group could enhance target binding, as seen in sulfonamide-based drugs.

Q & A

Basic: What are the key steps in synthesizing 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the bithiophene core via Suzuki-Miyaura coupling of brominated thiophene derivatives under palladium catalysis (e.g., coupling 5-bromo-2,2'-bithiophene with a boronic acid derivative) .
  • Step 2: Introduction of the hydroxyethyl group through nucleophilic substitution or epoxide ring-opening reactions .
  • Step 3: Attachment of the benzenesulfonyl-propanamide moiety via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

Optimization Strategies:

  • Catalyst Screening: High-throughput screening for efficient palladium catalysts (e.g., Pd(PPh₃)₄) to improve coupling yields .
  • Temperature Control: Maintaining low temperatures during amide coupling to minimize side reactions like hydrolysis .
  • Purification: Column chromatography or recrystallization to isolate the pure product, monitored by TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm connectivity of the bithiophene, hydroxyethyl, and benzenesulfonyl groups. Aromatic proton shifts (δ 6.8–7.5 ppm) and sulfonamide protons (δ ~3.1 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₈N₂O₃S₃: ~454.05 Da) .
  • X-ray Crystallography: SHELX-based refinement (e.g., SHELXL) to resolve 3D structure, particularly π-π stacking between bithiophene rings .

Advanced: How can computational modeling predict the compound’s electronic properties for materials science applications?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess charge transport capabilities. The bithiophene moiety’s conjugation length correlates with bandgap reduction, critical for organic semiconductors .
  • Molecular Dynamics (MD): Simulate interactions with polymers (e.g., PEDOT:PSS) to optimize thin-film morphology in organic electronics .
  • Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) by modeling hydrogen bonding between the sulfonamide group and active-site residues .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Dose-Response Validation: Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to rule out protocol variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in IC₅₀ values .
  • Structural Analog Comparison: Benchmark against derivatives (e.g., replacing benzenesulfonyl with naphthalenesulfonyl) to isolate structure-activity relationships .

Advanced: What strategies enhance reproducibility in scaled-up synthesis for interdisciplinary research?

Answer:

  • Flow Chemistry: Implement continuous flow systems for precise control of reaction parameters (e.g., residence time, mixing) during bithiophene coupling .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Crystallization Engineering: Optimize solvent systems (e.g., ethanol/water mixtures) to ensure consistent crystal morphology for X-ray studies .

Basic: What are the primary research applications of this compound?

Answer:

  • Drug Discovery: Potential as a kinase inhibitor due to sulfonamide’s affinity for ATP-binding pockets .
  • Organic Electronics: Bithiophene’s π-conjugation enables use in OLEDs or organic photovoltaics .
  • Sensor Development: Functionalization with thiol groups for gold-surface immobilization in electrochemical sensors .

Advanced: How does the hydroxyethyl group influence the compound’s solubility and bioavailability?

Answer:

  • Solubility: The hydroxyethyl group enhances water solubility via hydrogen bonding, critical for in vitro assays. LogP can be adjusted by substituting with more polar groups (e.g., PEG chains) .
  • Bioavailability: Hydroxyethyl’s metabolic stability reduces first-pass oxidation compared to primary alcohols, as shown in pharmacokinetic studies of analogous compounds .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Leaving Group Efficacy: Sulfonamide’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack (e.g., by amines or thiols) .
  • Steric Effects: Bulky bithiophene groups may hinder reactions at the hydroxyethyl site, requiring bulky-base catalysts (e.g., DBU) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity due to aromatic amine byproducts .
  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid dermal exposure to sulfonamide derivatives .
  • Waste Disposal: Neutralize acidic/basic reaction residues before disposal to prevent environmental contamination .

Advanced: How can researchers leverage this compound’s π-π interactions for supramolecular assembly?

Answer:

  • Co-crystallization: Co-crystallize with electron-deficient acceptors (e.g., TCNQ) to study charge-transfer complexes via X-ray diffraction .
  • Polymer Blending: Blend with conjugated polymers (e.g., P3HT) to enhance charge mobility in organic field-effect transistors (OFETs) .

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